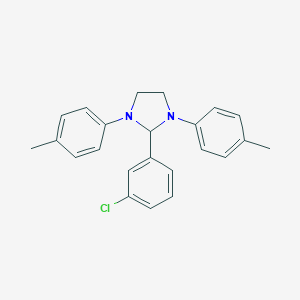
1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine is a chemical compound with the molecular formula C23H23N3O2 . It has an average mass of 373.448 Da and a monoisotopic mass of 373.179016 Da .
Synthesis Analysis
The synthesis of a similar compound, (E)-N-(4-nitrobenzylidene)-2-(2-(4-nitrophenyl)imidazolidine-1-yl) ethaneamine, has been reported . The synthesis involved a condensation reaction between N′-(2-aminoethyl)-ethane-1,2-diamine and 4-nitrobenzaldehyde in a 1:2 ratio .Molecular Structure Analysis
The molecular structure of this compound consists of a total of 54 bonds . There are 32 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 tertiary amines (aliphatic), and 1 nitro group (aromatic) .Applications De Recherche Scientifique
Synthesis and Characterization
1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine and related compounds have been synthesized and characterized in various studies. These compounds exhibit a range of properties due to the presence of the imidazolidine moiety, which is a significant heterocyclic structure in medicinal chemistry.
- Montazerozohori et al. (2014) synthesized an imidazolidine Schiff base ligand and its metal complexes, exploring their spectral characterization, electrochemical, thermal, and antimicrobial properties. The study provided insights into the coordination chemistry of imidazolidine compounds with metal ions (Montazerozohori, Musavi, Naghiha, & Veyseh, 2014).
- Gomes et al. (2019) focused on the crystal structure and Hirshfeld surface analysis of an imidazolidine derivative, contributing to the understanding of the molecular geometry and intermolecular interactions of such compounds (Gomes, Low, Wardell, de Souza, & Da Costa, 2019).
Biological Evaluation
Imidazolidine derivatives have been evaluated for various biological activities, including anti-inflammatory and antimicrobial effects. The structural modification of the imidazolidine ring has been a key focus in enhancing the biological efficacy of these compounds.
- Husain et al. (2015) investigated the anti-inflammatory and analgesic activities of substituted-imidazolidine derivatives, identifying several compounds with promising actions. This study highlights the therapeutic potential of imidazolidine derivatives in inflammation and pain management (Husain, Ahmad, Khan, Asif, Bhutani, & Al-Abbasi, 2015).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of imidazolidine derivatives have been explored, showing effectiveness against a range of microbial strains.
- Abood et al. (2018) synthesized imidazolidine derivatives containing 1,3,4-oxadiazole moiety and evaluated their antibacterial activities, demonstrating the potential use of these compounds in combating bacterial infections (Abood, Ali, Qabel, & Rasheed, 2018).
Orientations Futures
Propriétés
IUPAC Name |
1,3-dibenzyl-2-(4-nitrophenyl)imidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-26(28)22-13-11-21(12-14-22)23-24(17-19-7-3-1-4-8-19)15-16-25(23)18-20-9-5-2-6-10-20/h1-14,23H,15-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQZVRWIMOXMIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B390083.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-1-naphthalenamine](/img/structure/B390084.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-iodoaniline](/img/structure/B390085.png)
![N'-(4-bromobenzylidene)-2-({2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}sulfanyl)acetohydrazide](/img/structure/B390086.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]aniline](/img/structure/B390089.png)
![2-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B390092.png)
![2-(2-isopropyl-5-methylphenoxy)-N'~1~-{(E)-1-[3-({(E)-2-[2-(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide](/img/structure/B390094.png)
![N-[(E)-[2-methoxy-5-methyl-3-[(E)-[(4-methyl-3-nitrophenyl)sulfonylhydrazinylidene]methyl]phenyl]methylideneamino]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B390096.png)
![N-{4-[(4-{2,4-bisnitrophenoxy}-3-methoxybenzylidene)amino]phenyl}acetamide](/img/structure/B390097.png)
![2-(3,5-dimethylphenoxy)-N'~1~-{(E)-1-[3-({(E)-2-[2-(3,5-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxy-5-methylphenyl]methylidene}acetohydrazide](/img/structure/B390098.png)

![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-nitroaniline](/img/structure/B390104.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-methoxyaniline](/img/structure/B390105.png)